N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- A study involved the synthesis of novel derivatives for potential anti-inflammatory applications, showcasing the importance of structural modification in enhancing biological activity (K. Sunder & Jayapal Maleraju, 2013).
- Another research focused on synthesizing new derivatives bearing different heterocyclic rings, evaluated for their antitumor activity, highlighting the pharmacophoric group's role in targeting cancer cells (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Anticancer Activity
- Research on fluoro-substituted compounds revealed significant anti-lung cancer activity, indicating the potential of specific structural features to enhance anticancer efficacy (A. G. Hammam et al., 2005).
Kinase Inhibition and Metabolic Stability
- A study explored the structure-activity relationships of dual inhibitors, focusing on improving metabolic stability, which is crucial for developing therapeutically viable agents (Markian M Stec et al., 2011).
Antimicrobial and Hemolytic Activity
- The synthesis and evaluation of oxadiazole compounds for antimicrobial and hemolytic activities demonstrate the diverse biological applications of these chemical structures (B. Çavușoğlu, L. Yurttaş, & Z. Cantürk, 2018).
Src Kinase Inhibitory and Anticancer Activities
- Investigating the inhibitory activities of thiazolyl derivatives against Src kinase and their anticancer potential shows the critical role of kinase inhibition in cancer therapy (Asal Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-29-16-9-7-15(24)8-10-16/h4-12H,2-3,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKWBOSUPVDWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)F)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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